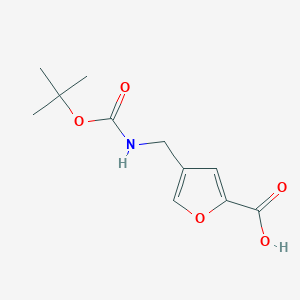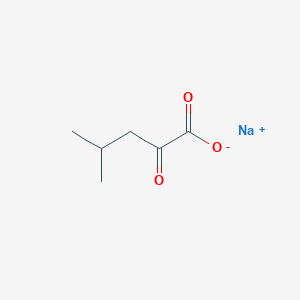
6-Carboxyoxindole
Übersicht
Beschreibung
6-Carboxyoxindole is a chemical compound with the molecular formula C9H7NO3 . It is an indole derivative .
Molecular Structure Analysis
This compound has a molecular weight of 177.157 . It contains 21 bonds in total, including 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 438.1±45.0 °C at 760 mmHg, and a flash point of 218.8±28.7 °C . Its exact mass is 177.042587, and it has a LogP value of 1.39 .Wissenschaftliche Forschungsanwendungen
6-Hydroxydopamine-induced Apoptosis and Parkinson's Disease : 6-Hydroxydopamine, a neurotoxin, is commonly used in experimental models for Parkinson's disease. Its neurotoxicity is initiated via extracellular auto-oxidation, leading to oxidative stress and apoptosis. This compound induces mitochondrial dysfunction, activation of caspases, and apoptosis in neuronal cells, providing insights into Parkinsonian neurodegeneration (Hanrott et al., 2006).
Unilateral 6-Hydroxydopamine Lesions in Dopamine Neurons : 6-OHDA is used to study the effects of the destruction of dopamine neurons in the brain, particularly in the basal ganglia. This approach aids in understanding the neuroanatomy, neurochemistry, and electrophysiology of mesencephalic dopamine neurons and their relationships with the basal ganglia. It also provides insights into neuroscientific knowledge at basic and clinical levels, including aspects of Parkinson's disease (Schwarting & Huston, 1996).
6-Hydroxydopamine Model of Parkinson’s Disease : The 6-OHDA model continues to be a valuable tool in Parkinson’s disease research. It facilitates the study of motor and biochemical dysfunctions and has led to insights into intracellular mechanisms, including the roles of various receptors and kinases, in Parkinson’s disease (Simola et al., 2007).
Parkinsonian Pathophysiology in the 6-Hydroxydopamine Model : This model, despite not including all Parkinson's disease symptoms, reproduces main cellular processes such as oxidative stress, neurodegeneration, and apoptosis. The review analyzes the vulnerability of dopaminergic neurons and the relationships between neuroinflammation, neurodegeneration, and apoptosis in the model, which is key for identifying therapeutic targets for Parkinson's disease (Hernandez-Baltazar et al., 2017).
Protective Effects of Flavonoids Against 6-Hydroxydopamine-Induced Neuronal Cell Death : This study investigates the protective effects of fustin, a flavonoid, against 6-OHDA-induced neuronal death. It found that fustin suppressed the increases in reactive oxygen species, intracellular Ca2+, and other related markers of cell death, suggesting potential therapeutic applications in Parkinson's disease models (Park et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-oxo-1,3-dihydroindole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-4-5-1-2-6(9(12)13)3-7(5)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKVTJWRBSYRSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428451 | |
| Record name | 6-Carboxyoxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
334952-09-9, 33495-09-9 | |
| Record name | 6-Carboxyoxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-1,3-dihydroindole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B7721643.png)







